molecular formula C18H23FN6O2S B12154096 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B12154096
M. Wt: 406.5 g/mol
InChI Key: BGTORJPICHNWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiadiazole ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the coupling with the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studying interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiadiazole ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds include other fluorophenyl derivatives and thiadiazole-containing molecules. Compared to these compounds, 4-(4-fluorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:

  • 4-fluorophenyl-2-thiadiazole
  • Piperazine-1-carboxamide derivatives

This compound’s uniqueness lies in its potential to interact with multiple biological targets and its versatility in chemical synthesis.

Properties

Molecular Formula

C18H23FN6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H23FN6O2S/c1-12(2)16-22-23-17(28-16)21-15(26)11-20-18(27)25-9-7-24(8-10-25)14-5-3-13(19)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,20,27)(H,21,23,26)

InChI Key

BGTORJPICHNWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.